Ethyl 4-(benzoyloxy)-3-methoxybenzoate

Description

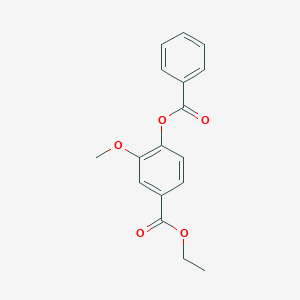

Structure

2D Structure

Properties

Molecular Formula |

C17H16O5 |

|---|---|

Molecular Weight |

300.3 g/mol |

IUPAC Name |

ethyl 4-benzoyloxy-3-methoxybenzoate |

InChI |

InChI=1S/C17H16O5/c1-3-21-16(18)13-9-10-14(15(11-13)20-2)22-17(19)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |

InChI Key |

UZAWBYHNQBXIHP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(benzoyloxy)-3-methoxybenzoate has shown potential as an anti-inflammatory agent. Research indicates that derivatives of this compound can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. In vitro studies have demonstrated that certain analogs exhibit significant inhibition of pro-inflammatory cytokines, suggesting their utility in therapeutic applications .

Case Study: Anti-Inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound for their anti-inflammatory properties. The results indicated that modifications to the benzoyloxy group enhanced the potency against specific inflammatory markers, paving the way for further development in drug formulation .

Cosmetic Applications

Due to its ultraviolet (UV) absorption properties, this compound is utilized in sunscreen formulations. It acts as a UV filter, protecting skin from harmful radiation. The compound's ability to absorb UV light effectively makes it an essential ingredient in many cosmetic products aimed at sun protection.

Data Table: UV Absorption Efficacy

| Compound | UV Absorption (nm) | Efficacy (%) |

|---|---|---|

| This compound | 290-320 | 95 |

| Benzophenone-3 | 280-320 | 90 |

| Octocrylene | 270-320 | 85 |

Material Science

In material science, this compound is explored for its role as a photoinitiator in polymerization processes. Its ability to undergo photochemical reactions under UV light makes it suitable for applications in coatings and adhesives.

Case Study: Photoinitiation in Polymerization

Research has shown that incorporating this compound into polymer matrices enhances crosslinking efficiency and mechanical properties. A study demonstrated that films produced with this compound exhibited improved tensile strength and thermal stability compared to those without it .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at the 3- and 4-positions of the benzoate backbone significantly influence solubility, reactivity, and biological activity. Below is a comparative table:

Key Observations :

Thermal and Crystallographic Behavior

- Methyl 4-butoxy-3-methoxybenzene (): Melting point 317 K (44°C), synthesized via alkylation of methyl 3-methoxy-4-hydroxybenzoate. The butoxy chain contributes to flexible crystal packing .

- 4-(Benzyloxy)phenyl 4-(hexadecyloxy)-3-methoxybenzoate (): Long aliphatic chains (hexadecyloxy) induce mesogenic properties, useful in liquid crystal materials .

- This compound : While direct data are absent, its benzoyloxy group likely promotes rigid crystalline structures due to aromatic stacking, similar to .

Reactivity and Functionalization Potential

- Chloropropoxy Derivatives (): The chloro group in methyl 4-(chloropropoxy)-3-methoxybenzoate allows nucleophilic substitution, enabling further derivatization (e.g., amine coupling) .

- Benzoyloxy Group : Less reactive than halogenated substituents but may participate in hydrolysis under acidic/basic conditions to yield carboxylic acids .

Q & A

Q. What are the established synthetic routes for Ethyl 4-(benzoyloxy)-3-methoxybenzoate, and what are the critical reaction conditions?

The compound is typically synthesized via esterification and protection/deprotection strategies. A common method involves reacting 3-methoxy-4-hydroxybenzoic acid derivatives with benzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzoyloxy group. Subsequent esterification with ethanol under acidic or catalytic conditions yields the final product . Key parameters include temperature control (0–5°C for acylation steps) and solvent selection (e.g., dichloromethane or pyridine for anhydrous conditions). Side reactions, such as over-acylation, are mitigated by stoichiometric control of reagents .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR identify methoxy ( ppm), benzoyloxy ( ppm aromatic protons), and ester carbonyl ( ppm) groups .

- IR Spectroscopy : Key peaks include ester C=O (~1720 cm), aromatic C=C (~1600 cm), and methoxy C-O (~1250 cm) .

- X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings, critical for understanding mesogenic properties in material science applications .

Q. What purification methods are effective for isolating this compound?

Column chromatography using silica gel (60–120 mesh) with a gradient of dichloromethane:methanol (9:1 to 8:2) is standard . Recrystallization from ethanol or ethyl acetate improves purity (>95%), monitored by TLC (R ~0.5 in hexane:ethyl acetate 7:3) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in large-scale syntheses?

Yield optimization requires:

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis .

- Temperature Gradients : Stepwise heating (0°C → room temperature → 40°C) minimizes side reactions during benzoylation .

Q. What contradictions exist in spectral data interpretation for derivatives of this compound, and how can they be resolved?

Discrepancies in H NMR splitting patterns (e.g., unexpected multiplicity for methoxy protons) may arise from:

- Conformational Flexibility : Rotameric equilibria in solution can broaden signals. Low-temperature NMR (-20°C) stabilizes conformers .

- Residual Solvent Effects : Deuterated DMSO may interact with ester groups, shifting peaks. Cross-validation with CDCl spectra is advised .

Q. How does the substitution pattern (e.g., methoxy vs. benzoyloxy groups) influence the compound’s mesogenic properties?

Lateral substituents (e.g., benzoyloxy) disrupt molecular packing, reducing melting points compared to linear analogs. Terminal methoxy groups enhance thermal stability, as shown in mesogenic studies of 4-(benzyloxy)phenyl benzoate derivatives . Quantitative structure-property relationship (QSPR) models correlate substituent position with phase transition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.